molecular formula C22H25NO4 B2783049 Methyl 2-(3-(4-methoxyphenyl)azepane-1-carbonyl)benzoate CAS No. 1797902-57-8

Methyl 2-(3-(4-methoxyphenyl)azepane-1-carbonyl)benzoate

Cat. No. B2783049
CAS RN: 1797902-57-8
M. Wt: 367.445
InChI Key: LPRNMZCJARRNOF-UHFFFAOYSA-N
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Description

“Methyl 2-(3-(4-methoxyphenyl)azepane-1-carbonyl)benzoate” is a complex organic compound. It contains a benzene ring (a six-membered ring with alternating double bonds), an azepane ring (a seven-membered ring with one nitrogen atom), and a methoxy group (an oxygen atom bonded to a methyl group). The compound also contains a carbonyl group (a carbon atom double-bonded to an oxygen atom) and a benzoate group (a benzene ring attached to a carbonyl group and a methyl group) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the azepane ring, the introduction of the methoxy group, and the formation of the carbonyl and benzoate groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzene ring is planar and conjugated, meaning it has alternating single and double bonds that create a stable, resonating structure. The azepane ring, on the other hand, is a seven-membered ring with one nitrogen atom, which can create a puckered or chair-like conformation .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The benzene ring can undergo electrophilic aromatic substitution, where an electrophile replaces one of the hydrogen atoms on the ring . The azepane ring can undergo reactions at the nitrogen atom, such as protonation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Studies have explored different synthesis methods for azepane derivatives, such as the synthesis of a tetrahydro-1-benzazepin-5(1H)-one, a bridged-ring nitrogen compound (Lennon & Proctor, 1979).
  • Optimization and Inhibition Studies : Novel azepane derivatives were prepared and evaluated for protein kinase B (PKB-alpha) inhibition, demonstrating the potential for pharmaceutical applications (Breitenlechner et al., 2004).

Photophysical and Mesomorphic Properties

  • Photophysical Studies : Research has been conducted on the photophysical properties of methyl benzoate derivatives, such as the analysis of quantum yields and excited-state proton transfer (Kim et al., 2021).
  • Mesophase Behavior : Studies on the thermal behavior of mesophases in binary systems of azo/ester compounds have shown interesting phase properties dependent on molecular structure and substituents (Saad et al., 2018).

Pharmaceutical and Biological Applications

  • Inhibitory Activity : Methyl benzoate derivatives have shown chymotrypsin inhibitory activity and antibacterial effects against Escherichia coli and Shigella boydii, indicating potential therapeutic applications (Atta-ur-Rahman et al., 1997).

Material Science Applications

  • Polymer Functionalization : Azo derivatives of methyl benzoate have been studied for their potential in polymer functionalization, showing promise in the creation of smart materials (Pirone et al., 2020).

Analytical Chemistry Applications

  • Derivatization Reagent in HPLC : Compounds like 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-qinoxaline-2-carbonyl azide, a highly sensitive fluorescence derivatization reagent for alcohols, have been developed for use in high-performance liquid chromatography (Yamaguchi et al., 1987).

properties

IUPAC Name

methyl 2-[3-(4-methoxyphenyl)azepane-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-26-18-12-10-16(11-13-18)17-7-5-6-14-23(15-17)21(24)19-8-3-4-9-20(19)22(25)27-2/h3-4,8-13,17H,5-7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRNMZCJARRNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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